molecular formula C18H16N2O3 B11059655 2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11059655
M. Wt: 308.3 g/mol
InChI Key: WKLKYONGSSJYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction can produce reduced chromene compounds.

Scientific Research Applications

2-Amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide has a wide range of scientific research applications, including:

    Chemistry: Used as a key intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential in drug discovery and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and cyano groups, in particular, contribute to its pharmacological potential and versatility in synthetic chemistry .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H16N2O3/c1-21-12-5-3-4-11(8-12)17-14-7-6-13(22-2)9-16(14)23-18(20)15(17)10-19/h3-9,17H,20H2,1-2H3

InChI Key

WKLKYONGSSJYLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.